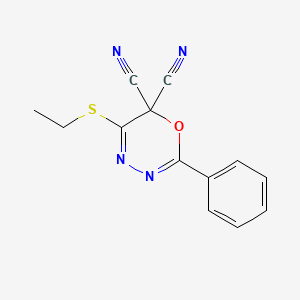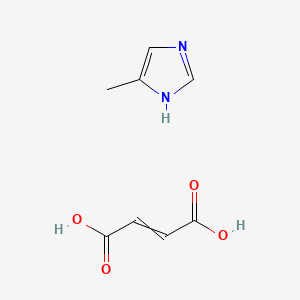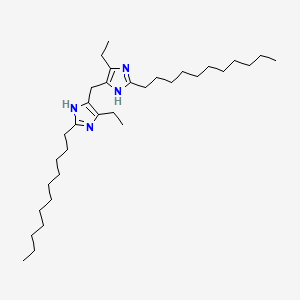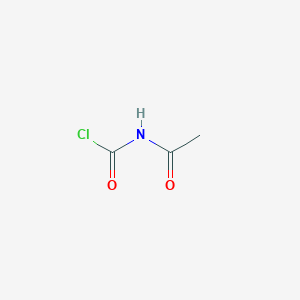![molecular formula C15H24O3 B12559367 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane CAS No. 142276-48-0](/img/structure/B12559367.png)
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane: is an organic compound with the molecular formula C15H24O3 . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by ethenyloxy groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane can be synthesized through a multi-step process involving the reaction of cyclohexane with appropriate reagents to introduce the ethenyloxy groups. One common method involves the use of ethenyloxy -substituted reagents under controlled conditions to achieve the desired substitution at the 1, 3, and 5 positions of the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the groups to other functional groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethenyloxy -substituted cyclohexanones, while reduction can produce ethenyloxy -substituted cyclohexanes .
Scientific Research Applications
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as polymers and resins.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane involves its interaction with specific molecular targets and pathways. The ethenyloxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Comparison with Similar Compounds
- 1,3,5-Tris[(methyloxy)methyl]cyclohexane
- 1,3,5-Tris[(propyloxy)methyl]cyclohexane
- 1,3,5-Tris[(butyloxy)methyl]cyclohexane
Comparison: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane is unique due to the presence of ethenyloxy groups, which impart distinct reactivity and properties compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable in specific applications where the ethenyloxy functionality is required .
Properties
CAS No. |
142276-48-0 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1,3,5-tris(ethenoxymethyl)cyclohexane |
InChI |
InChI=1S/C15H24O3/c1-4-16-10-13-7-14(11-17-5-2)9-15(8-13)12-18-6-3/h4-6,13-15H,1-3,7-12H2 |
InChI Key |
XBQBRZADLRPNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1CC(CC(C1)COC=C)COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


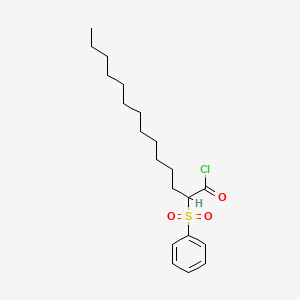
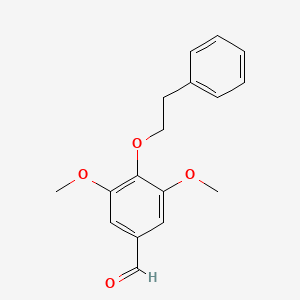
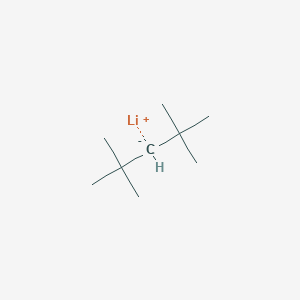
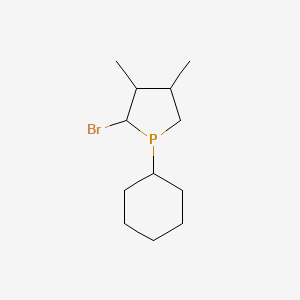
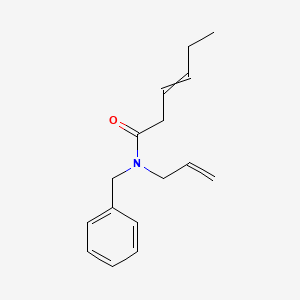
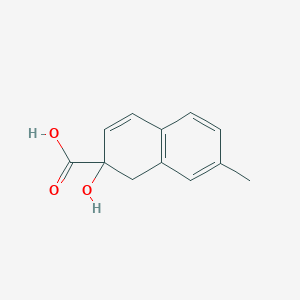
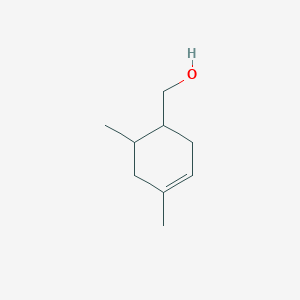
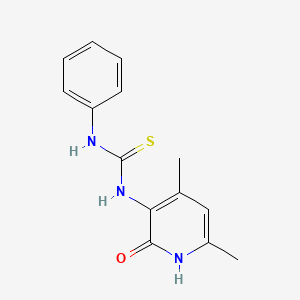
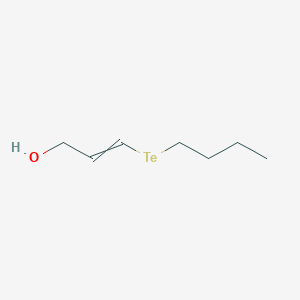
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
